Cas no 1822967-67-8 (1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one)

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is a versatile compound with notable advantages in organic synthesis. It serves as a valuable building block for the creation of pharmacologically active molecules. Its unique cyclopropyl and pyrazol rings confer high stability and reactivity, facilitating efficient synthetic transformations. This compound is well-suited for the development of novel pharmaceuticals and agrochemicals.
1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one structure
1822967-67-8 structure
Product name:1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
CAS No:1822967-67-8
MF:C8H10N2O2
MW:166.177201747894
CID:6297269
PubChem ID:66920375

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL1144418
    • EN300-703043
    • 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
    • 1822967-67-8
    • Inchi: 1S/C8H10N2O2/c1-5(11)8-7(12)4-10(9-8)6-2-3-6/h4,6,12H,2-3H2,1H3
    • InChI Key: KIVLVRQWHLEBBJ-UHFFFAOYSA-N
    • SMILES: OC1C(C(C)=O)=NN(C=1)C1CC1

Computed Properties

  • Exact Mass: 166.074227566g/mol
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 0.9

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-703043-1.0g
1-(1-cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
1822967-67-8
1g
$0.0 2023-06-06

Additional information on 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

Introduction to 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one (CAS No. 1822967-67-8)

1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one (CAS No. 1822967-67-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one.

Chemical Structure and Properties

The chemical structure of 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is characterized by a cyclopropyl group attached to a pyrazole ring, which is further substituted with a hydroxyl group at the 4-position. The presence of the cyclopropyl moiety imparts unique conformational constraints to the molecule, influencing its biological activity and pharmacokinetic properties. The compound has a molecular formula of C9H10N2O2 and a molecular weight of approximately 178.18 g/mol. Its physical properties include a melting point of around 95°C and good solubility in organic solvents such as dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has been reported using various methodologies. One common approach involves the reaction of cyclopropylhydrazine with an appropriate acetylating agent, followed by hydroxylation at the 4-position of the pyrazole ring. Another method involves the condensation of cyclopropylhydrazine with ethyl acetoacetate, followed by cyclization and hydroxylation steps. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production.

Biological Activities

Anti-inflammatory Activity: Recent studies have demonstrated that 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one exhibits potent anti-inflammatory effects. In vitro experiments using human peripheral blood mononuclear cells (PBMCs) have shown that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, in vivo studies in animal models of inflammation have confirmed its efficacy in reducing inflammation and associated symptoms.

Analgesic Activity: The analgesic properties of 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one have also been investigated. Preclinical studies have demonstrated that the compound effectively reduces pain responses in animal models of nociception, suggesting its potential as a novel analgesic agent. The mechanism of action is believed to involve modulation of nociceptive pathways in the central nervous system.

Anti-cancer Activity: Emerging research has highlighted the anti-cancer potential of 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one. In vitro studies using various cancer cell lines have shown that the compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that these effects may be mediated through modulation of key signaling pathways involved in cancer progression.

Clinical Trials and Future Prospects

The promising preclinical results for 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one have led to its evaluation in early-phase clinical trials. These trials aim to assess the safety, tolerability, and pharmacokinetic profile of the compound in human subjects. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

The future prospects for 1-(1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-y l)ethan - ione strong > are promising . Further clinical trials are warranted to fully evaluate its therapeutic potential across various indications . Additionally , ongoing research is focused on optimizing its formulation and delivery methods to enhance its efficacy and reduce potential side effects . p > article > response >

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